molecular formula C10H16O3 B13219946 Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Katalognummer: B13219946
Molekulargewicht: 184.23 g/mol
InChI-Schlüssel: PEYAQKQENAYRAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring system. It is primarily used in research and industrial applications due to its interesting chemical properties and potential for various reactions.

Vorbereitungsmethoden

The synthesis of Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of ethyl 2-bromo-2-methylpropanoate with 1,3-dioxolane in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C. The product is then purified using standard techniques such as column chromatography .

Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: Potential applications in drug development are explored due to its ability to interact with specific enzymes and receptors. It serves as a lead compound for the development of new therapeutic agents.

    Industry: In industrial settings, it is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the accumulation or depletion of specific metabolites .

Vergleich Mit ähnlichen Verbindungen

Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the ester functional group, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H16O3

Molekulargewicht

184.23 g/mol

IUPAC-Name

ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C10H16O3/c1-4-12-8(11)7-10(13-7)5-9(2,3)6-10/h7H,4-6H2,1-3H3

InChI-Schlüssel

PEYAQKQENAYRAR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1C2(O1)CC(C2)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.